5-Nitroisoquinoline

Descripción general

Descripción

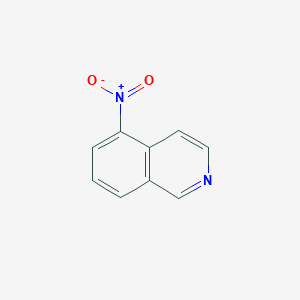

5-Nitroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6N2O2. It is characterized by a nitro group (-NO2) attached to the fifth position of the isoquinoline ring. This compound appears as a yellow powder and is known for its significant role in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinoline typically involves nitration of isoquinoline. One common method includes the use of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the fifth position of the isoquinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions are meticulously controlled to prevent over-nitration and to ensure the safety of the process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitroisoquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 5-Aminoisoquinoline.

Substitution: Various substituted isoquinoline derivatives.

Oxidation: Nitroisoquinoline oxides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Nitroisoquinoline and its derivatives have been investigated for their potential therapeutic properties, particularly as antimalarial agents and anticancer drugs.

- Antimalarial Activity : Research has shown that derivatives of this compound possess antimalarial properties. A study evaluated the mutagenic and chromosome-damaging activities of these derivatives, indicating their potential as novel antimalarial drugs . The evaluation was conducted using the Salmonella mutagenicity test and the cytokinesis-blocked micronucleus assay, highlighting the importance of further research into their safety and efficacy.

- Anticancer Properties : The compound has also been explored for its anticancer effects. A study on the synthesis of 4-aryl (alkyl)amino-3-nitroquinolines revealed that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, including lung and colon cancers . This suggests that this compound could serve as a scaffold for developing new anticancer agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of amides and other functional groups.

- Nucleophilic Substitution Reactions : Recent research demonstrated the successful amidation of this compound using urea and its derivatives through a nucleophilic substitution reaction . This method allows for the direct functionalization of the isoquinoline framework, leading to the formation of nitro- and nitroso-amides which are important for further chemical transformations.

- Regioselective Functionalization : The compound's unique structure enables selective reactions at various positions on the isoquinoline ring. Studies have shown that this compound can react with alkylamines to yield a range of alkylamino derivatives, which can be further utilized in synthesizing complex organic molecules .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science.

- Coatings and Polymers : The compound is being investigated for its role in developing new materials, particularly coatings and polymers . Its chemical properties may enhance the performance characteristics of these materials, making them suitable for various industrial applications.

Theoretical Studies

Theoretical studies have complemented experimental findings by providing insights into the behavior of this compound under various conditions.

- Complex Formation : Research has been conducted on the complexes formed between this compound and zinc(II) halides, revealing important information about their electronic properties and potential applications in catalysis . These theoretical insights can guide future experimental designs aimed at optimizing the use of this compound in different chemical contexts.

Mecanismo De Acción

The mechanism of action of 5-Nitroisoquinoline and its derivatives often involves the interaction with biological macromolecules. For instance, its potential antimalarial activity is attributed to the inhibition of specific enzymes in the parasite. The nitro group plays a crucial role in these interactions, often forming reactive intermediates that can disrupt biological processes .

Comparación Con Compuestos Similares

- 5-Nitroquinoline

- 5-Nitrobenzimidazole

- 5-Nitroindole

Comparison: 5-Nitroisoquinoline is unique due to its specific structure, which allows for selective reactions at the nitro group. Compared to 5-Nitroquinoline, it has a different ring structure that influences its reactivity and applications. Similarly, while 5-Nitrobenzimidazole and 5-Nitroindole share the nitro group, their distinct ring systems result in different chemical behaviors and uses .

Actividad Biológica

5-Nitroisoquinoline is a nitro-substituted isoquinoline derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as an antimalarial agent and its mutagenic properties. This article will explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential toxicological effects.

Overview of this compound

This compound (C9H6N2O2) is characterized by the presence of a nitro group at the 5-position of the isoquinoline ring. It serves as a molecular scaffold for synthesizing various derivatives that exhibit enhanced biological properties. The compound's structure allows it to interact with biological macromolecules, leading to significant pharmacological effects.

Antimalarial Activity

Recent studies have indicated that this compound derivatives possess promising antimalarial activity. For instance, a series of synthesized derivatives were evaluated against chloroquine-resistant strains of Plasmodium falciparum, demonstrating notable efficacy. The mechanism of action appears to involve the inhibition of heme polymerization, which is crucial for the survival of the malaria parasite .

Table 1: Antimalarial Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Strain Tested |

|---|---|---|

| This compound | 1.2 | Chloroquine-resistant P. falciparum |

| Derivative A | 0.8 | Chloroquine-sensitive P. falciparum |

| Derivative B | 2.3 | Chloroquine-resistant P. falciparum |

Mutagenic and Chromosomal Effects

The mutagenic potential of this compound has been evaluated using the Salmonella mutagenicity test and cytokinesis-blocked micronucleus assay. A study found that several derivatives exhibited significant mutagenic and chromosome-damaging activities, raising concerns about their safety profile as potential therapeutic agents . The nitro group is believed to be responsible for these effects, as its reduction can lead to reactive intermediates that interact with DNA.

Case Study: Mutagenicity Testing

In a comprehensive study involving 22 new derivatives of this compound, researchers observed varying degrees of mutagenicity depending on structural modifications. The results indicated that certain substitutions could mitigate mutagenic effects while retaining antimalarial activity .

Antimicrobial Properties

Beyond its antimalarial effects, this compound has shown antimicrobial activity against various bacterial strains. Nitro compounds are known to generate reactive oxygen species upon reduction, leading to DNA damage in microbial cells . This property positions them as effective agents against infections caused by resistant bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Mycobacterium tuberculosis | 64 |

Cytotoxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its cytotoxicity. Studies have indicated that certain derivatives can exhibit significant cytotoxic effects on human cell lines, particularly ovarian cancer cells . The balance between efficacy and safety is crucial in drug development.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various isoquinoline derivatives found that while some compounds effectively inhibited cancer cell proliferation, they also induced apoptosis in non-target cells at higher concentrations .

Propiedades

IUPAC Name |

5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGMPFQCCWBTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209511 | |

| Record name | 5-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-32-9 | |

| Record name | 5-Nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-nitroisoquinoline?

A1: this compound has the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR), FT-Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]

Q3: What are common synthetic routes for this compound?

A3: One approach involves the nitration of 1-methylisoquinoline using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). [] Another method utilizes the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates. [] Vicarious nucleophilic substitution (VNS) on this compound offers a route to 6-methyl-5-nitroisoquinoline. []

Q4: How does the nitro group in this compound influence its reactivity?

A4: The nitro group, being strongly electron-withdrawing, significantly impacts the reactivity of this compound. It facilitates reactions like nucleophilic aromatic substitution (SNAr) at specific positions on the isoquinoline ring. Additionally, the nitro group can undergo reduction, leading to the formation of amino derivatives. [, , ]

Q5: Can this compound participate in electron transfer reactions?

A5: Yes, research demonstrates the involvement of this compound in electron transfer reactions. For instance, 1-chloromethyl-5-nitroisoquinoline, a derivative, reacts with 2-nitropropane anion via an SRN1 mechanism, confirming its participation in electron transfer processes. [, ]

Q6: Does this compound exhibit any notable biological activities?

A6: Research suggests potential applications of this compound derivatives in medicinal chemistry. For example, a this compound-derived Schiff base has shown promising antimalarial activity against a chloroquine-resistant Plasmodium falciparum strain. [] Additionally, 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, derived from a this compound precursor, acts as a potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2). []

Q7: Can this compound be used as a building block for more complex molecules?

A7: Yes, the reactivity of this compound makes it a valuable synthon for synthesizing various heterocyclic compounds. For instance, it serves as a precursor in synthesizing thiazolo[4,5-f]isoquinolines, thiazolo[4,5-f]quinolines, and benzo[1,2-d:4,3-d']bisthiazoles. [] It has also been used to synthesize "aza" analogues of naphthoporphyrins, namely quino- and isoquinoporphyrins. []

Q8: Can this compound form complexes with metal ions?

A8: this compound, particularly its N-oxide derivative (NIQNO), can act as a ligand, forming complexes with various metal ions, including lanthanide perchlorates and copper(I) iodide. [, , ]

Q9: How do substituents on the isoquinoline ring influence the properties of the complexes?

A9: The nature and position of substituents on the isoquinoline ring can significantly impact the stability, spectroscopic properties, and reactivity of the resulting metal complexes. For example, in a series of trinuclear ruthenium complexes with different azanaphthalene ligands, including this compound, correlations were observed between the ligand's pKa values and the complexes' spectroscopic and electrochemical properties. []

Q10: Have computational methods been employed to study this compound?

A10: Yes, quantum mechanical calculations have been used to investigate the vibrational and electronic spectra of this compound and its derivatives. These calculations provide insights into molecular geometry, electronic transitions, and charge distribution within the molecule. []

Q11: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?

A11: Research on this compound derivatives has explored the impact of structural modifications on their biological activities. For example, introducing various substituents at different positions on the isoquinoline ring has been investigated for its effect on antimalarial activity. [, ] Studies also highlight that the presence of a nitro group is crucial for the mutagenic and chromosome-damaging activities of some 5-nitroisoquinolines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.